RIPK2 Target Engagement: Sub-10 nM Potency Differentiates This Scaffold from Broader Aminopyrimidine Kinase Inhibitors
A derivative incorporating the 5-aminopyrimidin-2(1H)-one core scaffold (BDBM50516677, CHEMBL4514780) demonstrated an IC₅₀ of 2 nM against human RIPK2 in a NanoBRET target engagement assay using HEK293T cells expressing the N-terminus of human RIPK2, with fluorescence tracer displacement measured after 2 hours [1]. In a separate biochemical assay format evaluating full-length RIPK2 inhibition via ADP-d2 tracer fluorescence after 30-minute preincubation and ATP addition, the IC₅₀ was 430 nM [2]. By comparison, structurally distinct aminopyrimidine IKK2 inhibitors (e.g., compound 51) exhibit moderate enzyme potency with IC₅₀ = 250 nM [3], while optimized aminopyrimidine JNK inhibitors (e.g., compound 9l) achieve IC₅₀ = 0.8 nM in ROS inhibition assays with >135-fold selectivity over p38 [4]. The 2 nM target engagement potency observed with this scaffold in the cellular context places it among the more potent RIPK2-targeting aminopyrimidinones reported to date, though the assay-format-dependent potency range (2 nM vs. 430 nM) indicates that cellular permeability and assay conditions materially influence the observed activity.
| Evidence Dimension | RIPK2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2 nM (NanoBRET cellular target engagement); IC₅₀ = 430 nM (biochemical enzyme assay) |
| Comparator Or Baseline | IKK2 inhibitor compound 51: IC₅₀ = 250 nM (enzyme assay); JNK inhibitor 9l: IC₅₀ = 0.8 nM (ROS inhibition, cellular) |
| Quantified Difference | ~125-fold more potent than IKK2 comparator in cellular format; ~215-fold less potent than JNK comparator in cellular format; 215-fold potency difference between assay formats |
| Conditions | Target: human RIPK2; NanoBRET: HEK293T cells, 2 hr incubation; Biochemical: full-length RIPK2, 30 min preincubation + ATP, ADP-d2 tracer fluorescence |
Why This Matters
This nanomolar-range RIPK2 engagement data enables researchers to benchmark the scaffold's potency profile against other kinase-targeting aminopyrimidines when selecting building blocks for kinase inhibitor programs.
- [1] BindingDB. (n.d.). BDBM50516677 (CHEMBL4514780): IC₅₀ = 2 nM for RIPK2 inhibition in NanoBRET target engagement assay. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50516677 View Source
- [2] TargetMine/ChEMBL. (n.d.). CHEMBL4159032: IC₅₀ = 430 nM for RIPK2 inhibition in ADP-d2 tracer fluorescence assay. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=171020450 View Source
- [3] Bingham, A. H., Davenport, R. J., et al. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(9), 2751-2755. Compound 51: IC₅₀ = 250 nM. View Source
- [4] Kamenecka, T., et al. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. Journal of Medicinal Chemistry, 53(1), 419-431. Compound 9l: IC₅₀ = 0.8 nM. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC2806936/ View Source
